1-Cyclohexyl-3-thiazol-2-yl-urea
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Overview
Description
1-Cyclohexyl-3-thiazol-2-yl-urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
The synthesis of 1-Cyclohexyl-3-thiazol-2-yl-urea typically involves the reaction of cyclohexyl isocyanate with thiazole derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Cyclohexyl-3-thiazol-2-yl-urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-3-thiazol-2-yl-urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new drugs for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-thiazol-2-yl-urea involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-Cyclohexyl-3-thiazol-2-yl-urea can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Properties
CAS No. |
83413-52-9 |
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Molecular Formula |
C10H15N3OS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C10H15N3OS/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13,14) |
InChI Key |
QJIPEUZRZQIFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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